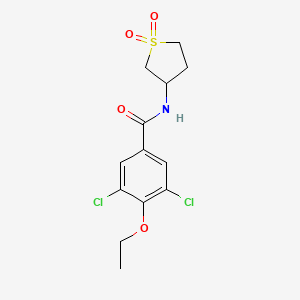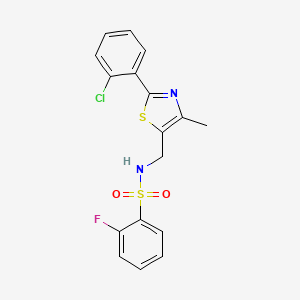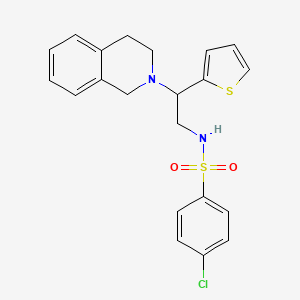
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic molecule that belongs to the family of benzenesulfonamides. This compound features a combination of isoquinoline, thiophene, and benzenesulfonamide groups, each contributing unique properties to the overall structure.
准备方法
Synthetic Routes and Reaction Conditions: To synthesize 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, a multi-step synthesis is typically required. The process often involves the following steps:
Formation of the isoquinoline derivative: : This can be achieved through Pictet-Spengler reaction, where a suitable aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Thiophene functionalization: : The thiophene group is introduced using standard organic synthesis techniques, such as cross-coupling reactions (e.g., Suzuki or Stille coupling).
Sulfonamide formation: : The final step involves the reaction of the chlorobenzene sulfonyl chloride with the amine derivative to form the sulfonamide linkage.
Industrial Production Methods: Industrial synthesis of this compound would optimize reaction conditions to maximize yield and minimize by-products. Typically, this involves:
Optimizing solvent selection: : Choosing solvents that enhance reaction rates and product solubility.
Controlling temperature and pressure: : Fine-tuning these parameters to ensure efficient reactions.
Catalyst selection: : Utilizing catalysts that increase reaction efficiency.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : Oxidative agents can modify the thiophene or isoquinoline rings.
Reduction: : Reducing conditions might be used to selectively reduce specific functional groups without affecting the overall structure.
Substitution: : The chlorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : For oxidation reactions, reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reducing agents: : Sodium borohydride or lithium aluminum hydride can be employed for reductions.
Nucleophiles: : Examples include amines or thiols for substitution reactions.
Major Products: The major products depend on the type of reaction. For instance, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
科学研究应用
The compound has diverse scientific research applications, including but not limited to:
Chemistry: : It is used as a building block for synthesizing more complex molecules.
Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in designing drugs that target specific receptors.
Industry: : Utilized in the development of materials with specialized properties.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The sulfonamide group, for instance, is known to inhibit certain enzymes by mimicking the structure of natural substrates. The isoquinoline and thiophene groups contribute to the compound's binding affinity and specificity for these targets, influencing various biological pathways.
相似化合物的比较
Compared to other sulfonamides, 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include:
4-chloro-N-(3,4-dihydroisoquinolin-2(1H)-yl)benzenesulfonamide: : Lacks the thiophene group, potentially altering its biological activity.
4-chloro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Missing the isoquinoline group, which could impact its enzymatic inhibition properties.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide: : Without the chlorine atom, it may have different reactivity and substitution patterns.
These differences highlight the uniqueness of this compound and its potential for specialized applications.
How’d I do? Need more specifics on any section?
属性
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPFJFEVUPMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
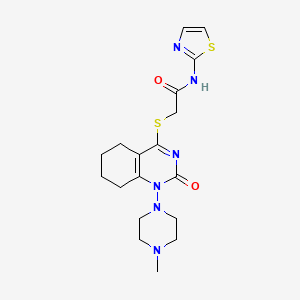
![2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid](/img/structure/B2465241.png)

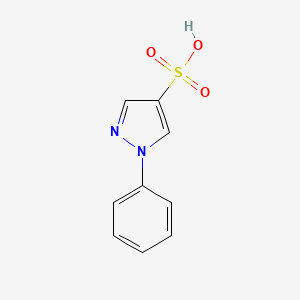
![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)
![N-[(2-chlorophenyl)methyl]-2-(4,6-dioxo-5-propyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl)acetamide](/img/structure/B2465248.png)
![7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2465250.png)
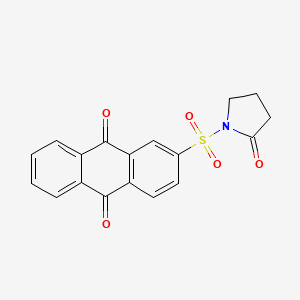
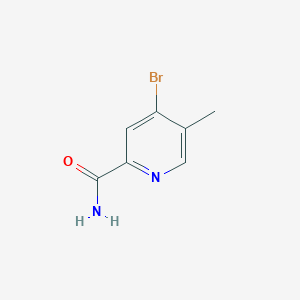
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)
![2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate](/img/structure/B2465256.png)
![8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2465257.png)
